molecular formula C26H25N3OS B12149755 N-[(2E)-3-butyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

N-[(2E)-3-butyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B12149755
M. Wt: 427.6 g/mol
InChI Key: NPDXNCLYKWHWPQ-UHFFFAOYSA-N
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Description

N-[(2E)-3-butyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound characterized by its unique thiazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-butyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Introduction of the Phenyl and Butyl Groups: The phenyl and butyl groups are introduced through a series of substitution reactions. These reactions often require the use of organometallic reagents such as phenylmagnesium bromide or butyllithium.

    Formation of the Imine Group: The imine group is formed by the condensation of an amine with an aldehyde or ketone. This step is typically catalyzed by an acid such as hydrochloric acid or sulfuric acid.

    Final Coupling Reaction: The final step involves the coupling of the thiazole derivative with benzoyl chloride to form the desired benzamide compound. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the imine group, converting it to an amine. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-[(2E)-3-butyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological investigations.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a potential lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in the production of high-performance polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[(2E)-3-butyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-3,4-Diphenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide
  • N-[(2E)-3-butyl-4-(4-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Uniqueness

N-[(2E)-3-butyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide stands out due to its specific substitution pattern on the thiazole ring and the presence of both butyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H25N3OS

Molecular Weight

427.6 g/mol

IUPAC Name

N-(3-butyl-4-phenyl-2-phenylimino-1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C26H25N3OS/c1-2-3-19-29-23(20-13-7-4-8-14-20)25(28-24(30)21-15-9-5-10-16-21)31-26(29)27-22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3,(H,28,30)

InChI Key

NPDXNCLYKWHWPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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